molecular formula C16H23NO3 B14016920 Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B14016920
M. Wt: 277.36 g/mol
InChI Key: HNDZHKHZJFMDRO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl ester group, a phenoxymethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and phenoxymethyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

  • Step 1: Formation of Intermediate

      Reactants: Pyrrolidine, tert-butyl chloroformate

      Conditions: Basic conditions, typically using triethylamine

      Reaction: Pyrrolidine reacts with tert-butyl chloroformate to form an intermediate.

  • Step 2: Formation of Final Product

      Reactants: Intermediate from Step 1, phenoxymethyl chloride

      Conditions: Basic conditions, typically using sodium hydroxide

      Reaction: The intermediate reacts with phenoxymethyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(phenylthio)carbonylpyrrolidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-7-8-13(17)12-19-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3

InChI Key

HNDZHKHZJFMDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COC2=CC=CC=C2

Origin of Product

United States

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